molecular formula C6H7IN2 B11874924 2-(Iodomethyl)-3-methylpyrazine

2-(Iodomethyl)-3-methylpyrazine

Cat. No.: B11874924
M. Wt: 234.04 g/mol
InChI Key: FJSGWFSZLYBYQH-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-3-methylpyrazine typically involves the iodination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Methyl derivatives.

    Substitution: Corresponding substituted pyrazine derivatives.

Scientific Research Applications

2-(Iodomethyl)-3-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-3-methylpyrazine depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-3-methylpyrazine
  • 2-(Chloromethyl)-3-methylpyrazine
  • 2-(Fluoromethyl)-3-methylpyrazine

Comparison: 2-(Iodomethyl)-3-methylpyrazine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity can be advantageous in specific synthetic applications where high reactivity is desired .

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

2-(iodomethyl)-3-methylpyrazine

InChI

InChI=1S/C6H7IN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3

InChI Key

FJSGWFSZLYBYQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1CI

Origin of Product

United States

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